Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate is a complex organic compound with the molecular formula C18H35NO3Si. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The final step usually involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The TBDMS group can also be selectively removed to expose reactive sites, allowing for further chemical modifications .
Comparison with Similar Compounds
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Azaspirane derivatives: Similar in having a nitrogen atom in the spirocyclic structure, but with different substituents.
TBDMS-protected compounds: These compounds have the TBDMS group but may lack the spirocyclic structure.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the TBDMS-protected hydroxyl group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 8-[tert-butyl(dimethyl)silyl]oxy-2-azaspiro[4.5]decane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3Si/c1-7-21-16(20)15-12-18(13-19-15)10-8-14(9-11-18)22-23(5,6)17(2,3)4/h14-15,19H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYBFASIKQZINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC(CC2)O[Si](C)(C)C(C)(C)C)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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